molecular formula C18H18N2O2S2 B2427037 (E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide CAS No. 441291-52-7

(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide

Cat. No. B2427037
CAS RN: 441291-52-7
M. Wt: 358.47
InChI Key: RJUDUNRWEMTKSF-VHEBQXMUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide is a useful research compound. Its molecular formula is C18H18N2O2S2 and its molecular weight is 358.47. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Occurrence and Behavior in Aquatic Environments

Parabens, compounds structurally related to benzothiazoles, have been studied for their occurrence, fate, and behavior in aquatic environments. These compounds, including methylparaben and propylparaben, are widely used as preservatives and have been identified as emerging contaminants due to their persistent presence in surface water and sediments. The research emphasizes the need for further studies on their stability, persistence, and potential toxicity, especially for their chlorinated by-products found in various water sources (Haman et al., 2015).

Endocrine Disrupting Potential and Reproductive Toxicity

The compound benzophenone-3, which shares a phenolic structure with benzothiazoles, has been scrutinized for its potential endocrine-disrupting effects and implications on reproductive health. Studies indicate alterations in birth weights, gestational age, and reproductive hormones upon exposure to this compound, suggesting the need for standardized and rigorous research to better understand its impact (Ghazipura et al., 2017).

Biological Importance and Therapeutic Applications

The structural combination of (thio)urea and benzothiazole results in compounds with significant biological activities, including the potential for therapeutic applications. These compounds are used in various medical treatments and as commercial fungicides, indicating their diverse utility in medicinal chemistry and agricultural applications (Rosales-Hernández et al., 2022).

Pharmacological Activities and Medicinal Chemistry

Benzothiazoles are recognized for their broad spectrum of pharmacological activities. They serve as an integral structure for many bioactive molecules due to their unique chemical properties. The varied biological activities associated with benzothiazole derivatives, such as antimicrobial, antidiabetic, and anticancer properties, make them a focus of continuous research and development in medicinal chemistry (Bhat & Belagali, 2020).

Environmental Remediation

The use of redox mediators in conjunction with enzymatic treatments has shown promise in the remediation of organic pollutants, including those related to benzothiazole derivatives. This approach enhances the degradation efficiency of recalcitrant compounds and broadens the range of substrates that can be treated, highlighting the potential of these compounds in environmental applications (Husain & Husain, 2007).

properties

IUPAC Name

N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S2/c1-20-17-14(22-2)9-6-10-15(17)24-18(20)19-16(21)11-12-23-13-7-4-3-5-8-13/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJUDUNRWEMTKSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2SC1=NC(=O)CCSC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide

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